N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O4S/c1-13(2)22-19(25)18(24)21-10-9-15-6-4-5-11-23(15)28(26,27)16-7-8-17(20)14(3)12-16/h7-8,12-13,15H,4-6,9-11H2,1-3H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPLRFABIDLJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with piperidine under basic conditions.
Alkylation: The piperidine intermediate is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Oxalamide Formation: The final step involves the reaction of the alkylated intermediate with isopropyl oxalyl chloride to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts. Additionally, purification steps like recrystallization or chromatography would be essential to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving sulfonyl and piperidine groups.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of various biological molecules.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Oxalamide Derivatives ()
Compounds like N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide share the oxalamide backbone but differ in substituents. The target compound’s piperidine-sulfonyl group likely enhances rigidity and binding specificity compared to the benzyl-pyridyl system in , which may prioritize aromatic interactions .
Piperidine-Based Analogues ()
Ethyl(fluorophenyl)(piperidin-2-yl)acetate features a fluorophenyl-piperidine core but lacks sulfonylation and the oxalamide linker. The sulfonyl group in the target compound improves solubility and hydrogen-bonding capacity, critical for target engagement .
Fluorinated Aromatic Systems ()
Fluorophenyl groups in compounds like 2-(Fluorophenyl)-3-methylmorpholine () and 1-methyl-4-[...]tridecafluorohexyl sulfonyl derivatives () highlight the role of fluorine in enhancing metabolic stability and lipophilicity. However, the target compound’s 4-fluoro-3-methylphenyl group balances these effects without extreme fluorination .
Pharmacokinetic and Physicochemical Properties
Table 2: Hypothetical Property Comparison*
*Based on structural data from references.
Biological Activity
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide is a synthetic compound notable for its complex structure, which includes a piperidine ring, a sulfonyl group, and an oxalamide moiety. Its molecular formula is , with a molecular weight of 465.52 g/mol. This compound has garnered interest in various scientific fields due to its potential biological activities.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The sulfonyl group is capable of forming strong interactions with proteins, potentially inhibiting their function. Additionally, the piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. This dual action suggests that the compound could have therapeutic potential in modulating various biological processes.
Pharmacological Properties
Recent studies have indicated that compounds similar to this compound exhibit significant pharmacological properties, including:
Case Studies and Research Findings
A comprehensive review of the literature reveals several studies focusing on the biological activities of structurally related compounds:
- Neurokinin Receptor Antagonism : A series of piperidine derivatives were synthesized and evaluated for their ability to antagonize neurokinin receptors. Among these, compounds with similar structural motifs to this compound demonstrated promising in vitro affinity and selectivity .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the interactions of related compounds with viral targets, revealing significant binding affinities that suggest potential antiviral properties .
- Synthetic Pathways : The synthesis of this compound typically involves multiple steps, including the formation of the piperidine intermediate and subsequent alkylation processes. These synthetic routes are crucial for producing compounds with optimized biological activity.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can intermediates be validated?
- Methodological Answer : A multi-step synthesis is typically employed, starting with sulfonylation of the piperidine core followed by sequential coupling of the ethyl and isopropyloxalamide groups. Key intermediates (e.g., sulfonylated piperidine) should be validated using NMR to confirm regioselectivity and HPLC (≥95% purity thresholds) to ensure minimal side-products . For example, analogous sulfonamide-piperidine syntheses use controlled reaction temperatures (0–5°C) to suppress sulfonic acid byproducts .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Combine LC-MS (for molecular weight confirmation) with 1H/13C NMR to verify the sulfonylpiperidine backbone and oxalamide connectivity. Impurity profiling should follow ICH guidelines using reverse-phase HPLC with UV detection (210–254 nm), referencing pharmacopeial standards for sulfonic acid derivatives . For example, residual solvents (e.g., DCM, THF) must be quantified via GC-MS to meet safety thresholds (<500 ppm) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for kinases or GPCRs) using fluorescence polarization or SPR. For cytotoxicity, use MTT assays on HEK-293 or HepG2 cell lines with IC50 determination. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (n ≥ 3 replicates) .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be resolved?
- Methodological Answer : Cross-validate results using orthogonal methods. For instance, if enzyme inhibition (IC50 = 50 nM) conflicts with cell-based activity (IC50 = 1 µM), assess membrane permeability via PAMPA or Caco-2 assays. Contradictions may arise from efflux pumps (e.g., P-gp), which can be probed using inhibitors like verapamil . Statistical analysis (ANOVA with Tukey’s post hoc) is critical to confirm significance .
Q. What structural modifications improve solubility without compromising target affinity?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl or tertiary amines) to the isopropyloxalamide moiety while maintaining the sulfonylpiperidine pharmacophore. Use logP calculations (e.g., XLogP3) to predict solubility changes. For example, replacing the isopropyl group with a morpholine ring in analogous compounds improved aqueous solubility by 10-fold without reducing potency .
Q. How can computational modeling guide SAR studies for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against crystallized target proteins to identify critical binding interactions (e.g., hydrogen bonds with the sulfonyl group). MD simulations (GROMACS) can assess stability of ligand-receptor complexes. Validate predictions with alanine scanning mutagenesis or isothermal titration calorimetry (ITC) .
Q. What analytical methods detect degradation products under accelerated stability conditions?
- Methodological Answer : Use forced degradation studies (acid/base hydrolysis, oxidative stress) with UPLC-QTOF to identify degradation pathways. For example, oxalamide hydrolysis under basic conditions (pH 10) generates primary amine byproducts, detectable via derivatization with dansyl chloride . Storage stability should be monitored at 25°C/60% RH for 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
